4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound that belongs to the class of 1,2,4-oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the 1,2,4-oxadiazole ring structure and exhibit similar biological activities.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group also show comparable properties due to the presence of the fluorine atom.
Uniqueness
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is unique due to its specific combination of the 1,2,4-oxadiazole ring and the fluorophenyl group, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications .
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FN4O2/c23-15-12-10-14(11-13-15)20-24-21(29-26-20)19-17-8-4-5-9-18(17)22(28)27(25-19)16-6-2-1-3-7-16/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBHQRNPUUIYEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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